synthesis of 4-Chloro-5-iodo-1-methyl-1H-pyrazole
synthesis of 4-Chloro-5-iodo-1-methyl-1H-pyrazole
Part 1: Executive Summary & Strategic Value
The 4-Chloro-5-iodo-1-methyl-1H-pyrazole scaffold represents a critical "orthogonally reactive" building block in modern medicinal chemistry. Its value lies in the distinct reactivity profiles of its three functional handles:
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C5-Iodide: Highly reactive in palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi) for extending the carbon skeleton.[1]
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C4-Chloride: A robust, sterically demanding "blocking group" that can be engaged in specific metal-catalyzed couplings (e.g., Buchwald-Hartwig) under more forcing conditions, allowing for sequential functionalization.[1]
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N1-Methyl: A fixed solubility-enhancing motif that defines the steric environment of the active site.
This guide rejects the low-yield, non-selective "trial and error" halogenation methods often found in older literature. Instead, we define a regiocontrolled lithiation strategy as the "Gold Standard" protocol. This method leverages the inductive effect of the C4-chloride to direct metalation exclusively to the C5 position, ensuring >95% regioselectivity.
Part 2: Retrosynthetic Analysis & Logic
The synthesis of 4-Chloro-5-iodo-1-methyl-1H-pyrazole (Target 1 ) presents a regiochemical challenge. Direct electrophilic halogenation of 1-methylpyrazole typically targets the electron-rich C4 position. Once C4 is occupied, standard electrophilic substitution at C5 is electronically deactivated.[1]
Therefore, we must utilize Directed Ortho-Metalation (DoM) .[1]
Logical Disconnection:
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Disconnection A (C4-Cl): Requires 5-iodo-1-methylpyrazole.[1] Chlorination of this species is risky due to the lability of the C-I bond (iodine scrambling).
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Disconnection B (C5-I): Requires 4-chloro-1-methylpyrazole.[1][2] The C4-Cl substituent is stable to lithiation conditions (unlike Br/I) and actually enhances the acidity of the C5-proton via the inductive effect (-I), facilitating clean deprotonation.[1]
[1]
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole
Note: If this intermediate is purchased, skip to Phase 2. High purity (>98%) is required for the lithiation step.
Principle: Electrophilic Aromatic Substitution (EAS).[1] The C4 position is the most nucleophilic site on the pyrazole ring. N-Chlorosuccinimide (NCS) provides a controlled source of "Cl+" without the over-chlorination risks of Cl₂ gas.
Protocol:
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Charge: To a 500 mL round-bottom flask, add 1-methylpyrazole (8.2 g, 100 mmol) and Acetonitrile (100 mL).
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Add: Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 equiv) portion-wise over 15 minutes at room temperature. The reaction is slightly exothermic; use a water bath if temp exceeds 35°C.
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Reaction: Stir at 40°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane) or GC-MS.[1]
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Workup: Concentrate acetonitrile in vacuo. Resuspend residue in Et₂O (150 mL) and filter off the precipitated succinimide byproduct.
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Purification: Wash the filtrate with water (2 x 50 mL) and brine. Dry over Na₂SO₄, filter, and concentrate. Distill the resulting oil under reduced pressure (bp ~65°C @ 15 mmHg) to obtain a clear colorless liquid.
Phase 2: Regioselective C5-Iodination (The Core Technology)
Principle: The C4-chloro substituent exerts an inductive electron-withdrawing effect, acidifying the C5-proton.[1] Treatment with n-Butyllithium (n-BuLi) at low temperature effects exclusive deprotonation at C5 (thermodynamic control) rather than the N-methyl group (kinetic control).[1][4] The resulting lithio-species is quenched with iodine.
Safety Critical:
-
Moisture Sensitivity: All glassware must be oven-dried.[1] Use anhydrous THF.
-
Temperature Control: -78°C is mandatory to prevent n-BuLi attack on the C-Cl bond (benzyne formation or polymerization).[1]
Step-by-Step Protocol:
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Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, nitrogen inlet, and temperature probe.
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Solvation: Add 4-Chloro-1-methylpyrazole (5.8 g, 50 mmol) and Anhydrous THF (100 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
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Lithiation: Add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 equiv) dropwise via syringe pump over 20 minutes.
-
Observation: The solution may turn yellow/orange.
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Hold: Stir at -78°C for 45 minutes to ensure complete metalation.
-
-
Quench: Dissolve Iodine (I₂) (14.0 g, 55 mmol, 1.1 equiv) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture at -78°C.
-
Color Change: The mixture will darken.
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-
Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours.
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Workup: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) (50 mL) to reduce excess iodine (solution turns from dark brown to yellow/clear).
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Extraction: Extract with EtOAc (3 x 75 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Target Product: White to off-white solid.
-
Yield: Expect 70-80%.
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Part 4: Data & Validation
Table 1: Physico-Chemical Characterization
| Parameter | Specification | Diagnostic Note |
| Appearance | White/Off-white solid | Yellowing indicates free iodine impurity.[1] |
| Melting Point | 68 - 72 °C | Sharp range indicates high purity.[1] |
| ¹H NMR (CDCl₃) | δ 7.48 (s, 1H), 3.95 (s, 3H) | Crucial: Loss of C5-H signal (previously at ~7.38 ppm).[1] Only C3-H remains.[1] |
| ¹³C NMR | ~138 (C3), 110 (C4), 85 (C5-I), 38 (N-Me) | C5-I carbon is significantly upfield (shielded by Iodine).[1] |
| MS (ESI+) | m/z 242.9 [M+H]⁺ | Characteristic Cl/I isotope pattern.[1] |
Visualizing the Mechanism:
Part 5: Troubleshooting & Optimization
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Regioselectivity Issues (N-Methyl Deprotonation):
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Symptom:[1][5][6][7][8] Formation of polymeric byproducts or "dimers" linked at the methyl group.
-
Fix: Ensure temperature stays strictly below -70°C during n-BuLi addition. If problem persists, switch to LDA (Lithium Diisopropylamide) , which is bulkier and less nucleophilic, favoring the thermodynamic C5-H removal over the kinetic N-Me removal.[1]
-
-
Incomplete Conversion:
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Iodine Scrambling:
References
-
Deng, X., & Mani, N. S. (2008).[1][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1]
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Aggarwal, V. K., et al. (2006).[1] Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1][4] Link
-
Lyalin, B. V., & Petrosyan, V. A. (2010).[1][5] Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59, 1549–1555.[1][5] Link[1]
-
Pfizer Inc. (2020).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry. (Describes chlorination of pyrazole scaffolds). Link[1]
-
Organic Syntheses. (2010). Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 87, 161-169.[1] Link
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